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L-Aspartyl-L-phenylalanine - 13433-09-5

L-Aspartyl-L-phenylalanine

Catalog Number: EVT-312076
CAS Number: 13433-09-5
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Aspartyl-L-phenylalanine, often referred to by its methyl ester derivative aspartame, is a dipeptide composed of the amino acids L-aspartic acid and L-phenylalanine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a precursor for aspartame, a well-known artificial sweetener. [, , , , , , ] L-Aspartyl-L-phenylalanine has garnered significant attention for its potential applications in various scientific research fields, including biochemistry, food science, and microbiology.

Future Directions
  • Exploring Alternative Synthesis Methods: Continued development of efficient and sustainable methods for L-Aspartyl-L-phenylalanine synthesis, such as through enzymatic or microbial production, is crucial. [, , ]
  • Investigating Its Role in Human Physiology: While its methyl ester form (aspartame) has been extensively studied, further research is needed to understand the potential roles and implications of L-Aspartyl-L-phenylalanine itself in human physiology. [, ]
  • Developing Novel Applications: Exploring potential applications of L-Aspartyl-L-phenylalanine in areas such as drug delivery, biomaterials, and biosensing could lead to new scientific advancements. []
Overview

L-Aspartyl-L-phenylalanine, commonly known as aspartame, is a dipeptide compound formed from the amino acids L-aspartic acid and L-phenylalanine. It is primarily recognized for its use as an artificial sweetener in various food products due to its high sweetness potency, approximately 200 times sweeter than sucrose. Aspartame is classified under the category of non-nutritive sweeteners and is widely utilized in the food and beverage industry.

Classification

L-Aspartyl-L-phenylalanine is classified as a dipeptide and falls within the category of artificial sweeteners. It is also categorized under peptides in biochemical classifications due to its formation from two amino acids.

Synthesis Analysis

Methods

The synthesis of L-Aspartyl-L-phenylalanine can be achieved through several methods, including chemical synthesis and enzymatic processes.

  1. Chemical Synthesis:
    • One method involves the reaction of N-protected L-aspartic anhydride with L-phenylalanine. This process typically includes the following steps:
      • Reacting N-protected L-aspartic anhydride with L-phenylalanine to form N-protected L-aspartyl-L-phenylalanine.
      • Removing the protecting group using acid hydrolysis.
      • Esterifying the resulting compound to create various alkyl esters .
  2. Enzymatic Synthesis:
    • Thermolysin, a heat-stable protease, catalyzes the formation of L-Aspartyl-L-phenylalanine from its precursors in aqueous solutions. This method provides advantages such as mild reaction conditions and higher specificity .

Technical Details

The enzymatic synthesis of L-Aspartyl-L-phenylalanine typically involves optimizing conditions such as temperature, pH, and substrate concentration to enhance yield and efficiency. Thermolysin has been shown to effectively catalyze the reaction under controlled conditions, making it a preferred choice for industrial applications .

Molecular Structure Analysis

Structure

L-Aspartyl-L-phenylalanine consists of two amino acids linked by a peptide bond. The molecular formula is C14H18N2O5C_{14}H_{18}N_{2}O_{5}, and it has a molecular weight of approximately 294.31 g/mol. The structure features a carboxylic acid group from the aspartic acid component and an amine group from phenylalanine, contributing to its properties as a sweetener.

Data

The three-dimensional structure of L-Aspartyl-L-phenylalanine can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with taste receptors.

Chemical Reactions Analysis

Reactions

L-Aspartyl-L-phenylalanine can undergo several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into its constituent amino acids.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used to enhance flavor profiles in food products.
  3. Degradation: In certain conditions, particularly involving heat or prolonged storage, aspartame can degrade into phenylalanine and aspartic acid, which may affect its sweetness potency.

Technical Details

The stability of L-Aspartyl-L-phenylalanine is influenced by factors such as pH, temperature, and presence of moisture. Understanding these reactions is crucial for ensuring product quality during storage and usage in food formulations.

Mechanism of Action

Process

The sweetness of L-Aspartyl-L-phenylalanine is mediated through its interaction with specific receptors on the taste buds. Upon ingestion, it binds to the sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.

Data

Research indicates that the binding affinity of L-Aspartyl-L-phenylalanine to these receptors is significantly higher than that of sucrose, contributing to its intense sweetness profile . The precise mechanism involves conformational changes in the receptor upon ligand binding, leading to activation of downstream signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Approximately 246 °C (decomposes)

Chemical Properties

  • pH Stability: Stable at neutral pH; hydrolyzes under extreme acidic or basic conditions
  • Sweetness Potency: Approximately 200 times sweeter than sucrose
  • Stability: Sensitive to heat; prolonged exposure can lead to degradation .

Relevant Data or Analyses

Analytical techniques such as liquid chromatography-tandem mass spectrometry are used for quantifying L-Aspartyl-L-phenylalanine in food products and assessing its purity during synthesis .

Applications

L-Aspartyl-L-phenylalanine is primarily used in the food industry as an artificial sweetener due to its high sweetness intensity without contributing significant calories. It is commonly found in:

  1. Dietary Products: Low-calorie or sugar-free foods and beverages.
  2. Pharmaceuticals: As a flavoring agent in medications.
  3. Nutraceuticals: In dietary supplements aimed at weight management.

Properties

CAS Number

13433-09-5

Product Name

L-Aspartyl-L-phenylalanine

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1

InChI Key

YZQCXOFQZKCETR-UWVGGRQHSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N

Synonyms

Asp-Phe
aspartyl-phenylalanine
aspartylphenylalanine
N-L-alpha-aspartyl-L-phenylalanine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N

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